5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one
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Overview
Description
5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one is a synthetic organic compound that features a unique combination of an imidazole ring and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1-methylimidazole and formaldehyde, under acidic conditions.
Attachment of the Dihydrofuran Ring: The dihydrofuran ring can be introduced via a cyclization reaction involving a suitable dihydrofuran precursor and the imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the dihydrofuran ring using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride
Substitution Reagents: Alkyl halides
Major Products
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of reduced dihydrofuran derivatives
Substitution: Formation of alkyl-substituted imidazole derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is known to interact with various biological molecules .
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. The imidazole ring is a common pharmacophore in many drugs, and the addition of the dihydrofuran ring may enhance its biological activity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors . The dihydrofuran ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative without the dihydrofuran ring.
2-Methylimidazole: Another imidazole derivative with a different substitution pattern.
5-Methylimidazole: An imidazole derivative with a methyl group at a different position.
Uniqueness
The uniqueness of 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one lies in its combination of the imidazole and dihydrofuran rings. This dual-ring structure provides a distinct set of chemical and biological properties that are not present in simpler imidazole derivatives .
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-[(3-methylimidazol-4-yl)methyl]-3-propyloxolan-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-5-11(16-12(9)15)6-10-7-13-8-14(10)2/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
IMZFHENTUVXXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(OC1=O)CC2=CN=CN2C |
Origin of Product |
United States |
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